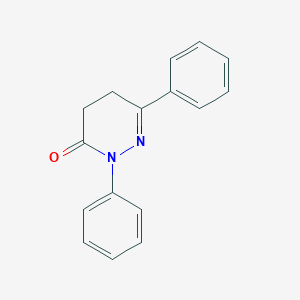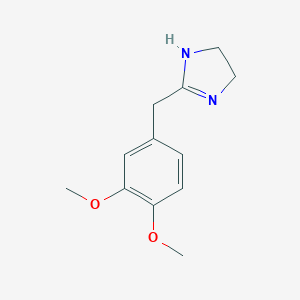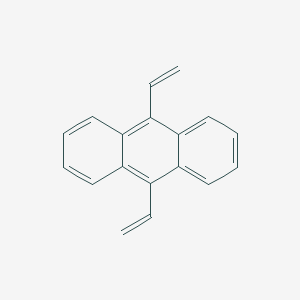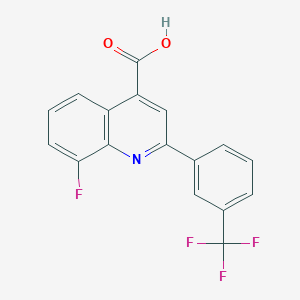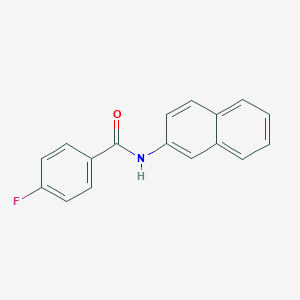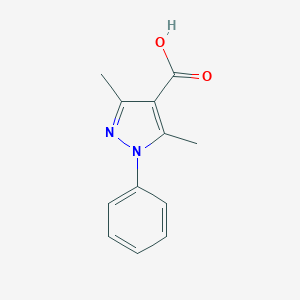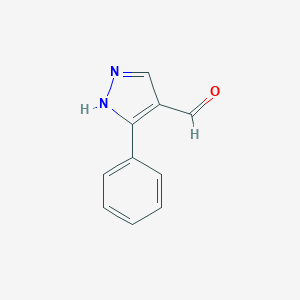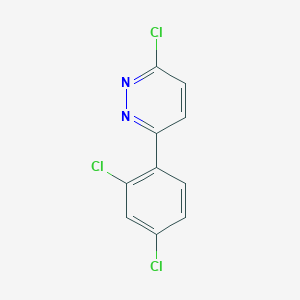
N,N-dibutyl-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibutyl-3-phenylpropanamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as DBPPA and has been synthesized using different methods. The synthesis of DBPPA is important for its use in scientific research, where it has shown promising results in different applications.
科学研究应用
N,N-dibutyl-3-phenylpropanamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics, where DBPPA has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). DBPPA has also been used as a dopant in organic semiconductors to improve their electrical conductivity. In addition, DBPPA has been used as a ligand in metal-organic frameworks (MOFs) for gas storage and separation applications.
作用机制
The mechanism of action of N,N-dibutyl-3-phenylpropanamide is not well understood. However, it has been suggested that DBPPA acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges (holes) from the anode to the emitting layer. In MOFs, DBPPA acts as a ligand to form coordination bonds with metal ions, which results in the formation of a porous framework that can selectively adsorb gases.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that DBPPA has low toxicity and is not mutagenic or carcinogenic.
实验室实验的优点和局限性
One of the main advantages of using N,N-dibutyl-3-phenylpropanamide in lab experiments is its high purity and stability. DBPPA is also easy to handle and has a relatively low cost compared to other hole-transporting materials. However, one of the limitations of using DBPPA is its low solubility in common solvents, which can make it difficult to dissolve and use in certain applications.
未来方向
For research include the development of new synthesis methods, investigation of the mechanism of action, exploration of potential applications in other fields, and understanding the toxicity and environmental impact of DBPPA.
合成方法
The synthesis of N,N-dibutyl-3-phenylpropanamide can be achieved using different methods. One of the most common methods is the reaction of 3-phenylpropanoic acid with dibutylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) and yields DBPPA as a white solid. Other methods of synthesis include the reaction of 3-phenylpropanoyl chloride with dibutylamine or the reaction of 3-phenylpropanal with dibutylamine followed by oxidation.
属性
CAS 编号 |
57772-72-2 |
|---|---|
分子式 |
C17H27NO |
分子量 |
261.4 g/mol |
IUPAC 名称 |
N,N-dibutyl-3-phenylpropanamide |
InChI |
InChI=1S/C17H27NO/c1-3-5-14-18(15-6-4-2)17(19)13-12-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3 |
InChI 键 |
MJXVWPXKINHDFU-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CCC1=CC=CC=C1 |
规范 SMILES |
CCCCN(CCCC)C(=O)CCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
